![molecular formula C24H30N2O4S B055957 Roxindole mesylate CAS No. 119742-13-1](/img/structure/B55957.png)
Roxindole mesylate
描述
准备方法
Synthetic Routes and Reaction Conditions
Roxindole mesylate can be synthesized through several routes. One common method involves the demethylation of 5-methoxy-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-1H-indole using diisobutylaluminum hydride in hot toluene . The methylated compound can be obtained by:
- Condensation of 3-(4-chlorobutyl)-5-methoxy-1H-indole or 3-(4-bromobutyl)-5-methoxy-1H-indole with 4-phenyl-1,2,3,6-tetrahydropyridine in acetonitrile at room temperature.
- Condensation of 4-(3-indolyl)butyric acid with 4-phenyl-1,2,3,6-tetrahydropyridine using carbonyldiimidazole in tetrahydrofuran, followed by reduction of the carbonyl group with lithium aluminium hydride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
Roxindole mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminium hydride.
Substitution: Substitution reactions can occur at various positions on the indole ring or the tetrahydropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Reagents like carbonyldiimidazole and acetonitrile are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully reduced indole derivatives .
科学研究应用
Pharmacological Mechanisms
Roxindole mesylate interacts with various neurotransmitter systems:
- Dopamine Receptors : It primarily acts on D2-like receptors, influencing dopamine release and modulating dopaminergic activity in the brain .
- Serotonin Receptors : The compound also exhibits activity at serotonin receptors, particularly the 5-HT1A receptor, contributing to its antidepressant effects .
Neuropsychiatric Disorders
This compound has been investigated for its efficacy in treating:
- Schizophrenia : Initial studies indicated modest antipsychotic effects; however, it was later found to have significant antidepressant properties .
- Major Depressive Disorder : Clinical trials demonstrated that this compound could reduce symptoms of depression rapidly, with many patients showing improvement within two weeks .
- Anxiety Disorders : Its anxiolytic effects have also been noted, further broadening its therapeutic potential .
Parkinson's Disease
This compound has been explored for its potential benefits in managing Parkinson's disease due to its dopaminergic activity. Preclinical studies suggest that it may alleviate motor symptoms without inducing typical side effects associated with other dopaminergic treatments .
Prolactinoma
The compound's effects on dopamine receptors make it a candidate for treating prolactinoma, a condition characterized by elevated prolactin levels due to pituitary tumors .
Case Studies and Clinical Trials
Several clinical trials and studies have highlighted the effectiveness of this compound:
- Antidepressant Efficacy : In an open-label trial involving patients with major depressive episodes, this compound was administered at a dosage of 15 mg per day. Results showed that eight out of twelve patients achieved at least a 50% reduction in depression scores after four weeks .
- Behavioral Studies : Animal studies demonstrated that this compound could inhibit behaviors induced by amphetamine and apomorphine, suggesting its role in modulating hyperactivity and stereotypy associated with dopaminergic dysfunctions .
作用机制
Roxindole mesylate exerts its effects primarily by acting as a selective dopamine autoreceptor agonist. It binds to dopamine D2, D3, and D4 receptors, with a higher affinity for D3 receptors . Additionally, it has serotonin reuptake inhibitory properties and acts as a 5-HT1A agonist . This dual action on dopamine and serotonin systems contributes to its potential antidepressant and antipsychotic effects.
相似化合物的比较
Similar Compounds
Quinpirole: Another dopamine receptor agonist with similar properties but different receptor selectivity.
Apomorphine: A non-selective dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness
Roxindole mesylate is unique due to its selective action on dopamine autoreceptors and its additional serotonin reuptake inhibitory properties. This combination of actions makes it a promising candidate for treating conditions like major depression and schizophrenia, with potentially fewer side effects compared to other dopamine agonists .
生物活性
Roxindole mesylate (EMD 49980) is a compound primarily recognized for its dopaminergic and serotonergic activities. Initially developed for the treatment of schizophrenia, its application shifted towards antidepressant and anxiolytic therapies due to its rapid onset of action and efficacy in treating depressive disorders. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, receptor interactions, and clinical implications.
Pharmacological Profile
Roxindole acts as a selective agonist at dopamine autoreceptors and has shown significant interactions with various serotonin receptors. Its pharmacological profile includes:
- Dopamine Receptors : Roxindole exhibits high affinity for D2, D3, and D4 dopamine receptors, functioning as a partial agonist particularly at D2 receptors. This selectivity is crucial for its antipsychotic properties while minimizing extrapyramidal side effects commonly associated with typical antipsychotics .
- Serotonin Receptors : The compound also interacts with serotonin receptors, acting as an agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors. It inhibits serotonin reuptake effectively (IC50 = 1.4 nM), contributing to its antidepressant effects .
Roxindole's mechanism involves modulation of both dopaminergic and serotonergic systems:
- Dopaminergic Activity : It reduces locomotor activity in low doses but does not induce hyperactivity or stereotypy at higher doses. Roxindole antagonizes behaviors induced by amphetamines and apomorphine, suggesting a stabilizing effect on dopaminergic transmission .
- Serotonergic Activity : The compound's ability to inhibit serotonin uptake and modulate 5-HT receptor activity underpins its rapid antidepressant effects. Notably, it does not induce the 5-HT1A syndrome typically observed with other serotonergic agents .
Clinical Findings
Clinical studies have demonstrated Roxindole's efficacy in treating major depressive episodes:
- In an open-label trial involving twelve patients with major depressive disorder, eight showed a reduction of at least 50% in Hamilton Depression Rating Scale (HAMD-17) scores after four weeks of treatment with a fixed dosage of 15 mg/day. Remarkably, seven responders exhibited improvement within the first two weeks .
Case Studies
Several case studies have illustrated the effectiveness and safety profile of Roxindole:
Study | Population | Dosage | Outcome |
---|---|---|---|
Clinical Trial 1 | 12 patients with major depression | 15 mg/day for 28 days | Mean HAMD-17 reduction of 56%, rapid onset in responders |
Animal Study 1 | Male Wistar rats | Varied doses | Antagonized amphetamine-induced hyperlocomotion; no catalepsy induced |
Animal Study 2 | Male Albino Swiss mice | Varied doses | Potentiated head twitches at low doses; antagonized at higher doses |
These studies collectively indicate that this compound not only alleviates depressive symptoms but also possesses a favorable safety profile compared to traditional antipsychotics.
属性
IUPAC Name |
methanesulfonic acid;3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O.CH4O3S/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;1-5(2,3)4/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXQCFGTCOWPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152572 | |
Record name | Roxindole mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119742-13-1 | |
Record name | Roxindole methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119742131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roxindole mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROXINDOLE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCW8374DTW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。